molecular formula C23H28N2O7 B14964181 3,4,5-trimethoxy-N-[2-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide

3,4,5-trimethoxy-N-[2-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide

Cat. No.: B14964181
M. Wt: 444.5 g/mol
InChI Key: WMNJKGCEISBKGT-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{2-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is a complex organic compound that features a benzamide core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{2-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by morpholine.

    Final Assembly: The final compound is assembled by linking the morpholine-substituted benzamide with the 2-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-{2-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Products include 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Products include the corresponding alcohols.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-{2-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{2-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar methoxy groups but lacking the morpholine and benzamide moieties.

    3,4,5-Trimethoxybenzoic Acid: Another related compound with carboxylic acid functionality instead of the benzamide group.

Uniqueness

3,4,5-Trimethoxy-N-{2-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H28N2O7

Molecular Weight

444.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide

InChI

InChI=1S/C23H28N2O7/c1-15-11-17(32-14-21(26)25-7-9-31-10-8-25)5-6-18(15)24-23(27)16-12-19(28-2)22(30-4)20(13-16)29-3/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,27)

InChI Key

WMNJKGCEISBKGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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